molecular formula C10H17O5Si- B14300195 4,5-Dioxo-5-[2-(trimethylsilyl)ethoxy]pentanoate CAS No. 115853-87-7

4,5-Dioxo-5-[2-(trimethylsilyl)ethoxy]pentanoate

Cat. No.: B14300195
CAS No.: 115853-87-7
M. Wt: 245.32 g/mol
InChI Key: DIQXQKRYVGZEPU-UHFFFAOYSA-M
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Description

4,5-Dioxo-5-[2-(trimethylsilyl)ethoxy]pentanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a unique structure with a trimethylsilyl group, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dioxo-5-[2-(trimethylsilyl)ethoxy]pentanoate typically involves esterification reactions. One common method is the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For this compound, the carboxylic acid used is 4,5-dioxopentanoic acid, and the alcohol is 2-(trimethylsilyl)ethanol. The reaction is usually carried out under reflux conditions with a strong acid catalyst like sulfuric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4,5-Dioxo-5-[2-(trimethylsilyl)ethoxy]pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halides (e.g., HCl, HBr) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

4,5-Dioxo-5-[2-(trimethylsilyl)ethoxy]pentanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Dioxo-5-[2-(trimethylsilyl)ethoxy]pentanoate involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.

    Isopropyl butyrate: An ester with similar applications in the fragrance industry.

Uniqueness

4,5-Dioxo-5-[2-(trimethylsilyl)ethoxy]pentanoate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties. This group can enhance the compound’s stability and reactivity, making it useful in specific synthetic applications where other esters might not be suitable.

Properties

CAS No.

115853-87-7

Molecular Formula

C10H17O5Si-

Molecular Weight

245.32 g/mol

IUPAC Name

4,5-dioxo-5-(2-trimethylsilylethoxy)pentanoate

InChI

InChI=1S/C10H18O5Si/c1-16(2,3)7-6-15-10(14)8(11)4-5-9(12)13/h4-7H2,1-3H3,(H,12,13)/p-1

InChI Key

DIQXQKRYVGZEPU-UHFFFAOYSA-M

Canonical SMILES

C[Si](C)(C)CCOC(=O)C(=O)CCC(=O)[O-]

Origin of Product

United States

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